Hafnium

Catalog No.
S562900
CAS No.
7440-58-6
M.F
Hf
M. Wt
178.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium

CAS Number

7440-58-6

Product Name

Hafnium

IUPAC Name

hafnium

Molecular Formula

Hf

Molecular Weight

178.5 g/mol

InChI

InChI=1S/Hf

InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N

SMILES

[Hf]

Solubility

Insoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Synonyms

Hafnium

Canonical SMILES

[Hf]

Hafnium in Nuclear Research

Hafnium's exceptional ability to absorb neutrons makes it a crucial material in nuclear research. Its high thermal neutron capture cross-section allows it to efficiently capture neutrons released during nuclear fission, a process that powers nuclear reactors. This property makes hafnium ideal for manufacturing control rods, which are inserted into reactors to regulate the fission rate and maintain criticality [].

Research is ongoing to develop advanced control rod designs using hafnium alloys or hafnium carbide composites. These advancements aim to improve control rod effectiveness, especially in next-generation nuclear reactors operating at higher temperatures and neutron fluxes [].

Hafnium in Material Science Research

Hafnium's impressive high-temperature strength and resistance to corrosion make it a valuable material for research in extreme environments. Scientists are exploring hafnium-based alloys for use in rocket engines, hypersonic vehicles, and other aerospace applications that experience intense heat and pressure [].

Hafnium carbide, due to its exceptional thermal stability and conductivity, is being investigated for potential use in nuclear fuel cladding materials. This research focuses on developing fuel claddings that can withstand the harsh conditions within nuclear reactors, improving safety and efficiency [].

Hafnium in Nanomaterial Research

Recent scientific research delves into the potential of hafnium-based nanomaterials for various applications. Hafnium nanoparticles exhibit unique properties that make them promising candidates for cancer theranostics, a field combining diagnosis and therapy [].

Hafnium is a tetravalent transition metal with the atomic number 72 and the symbol Hf. Discovered in 1923 by George Charles de Hevesy and Dirk Coster, hafnium is named after the Latin name for Copenhagen, Hafnia. This shiny, silvery metal exhibits ductility and is primarily found in zirconium minerals, making its extraction challenging due to their chemical similarities. Hafnium has a high melting point of approximately 2,233 °C (4,051 °F) and a boiling point of about 4,600 °C (8,312 °F), contributing to its applications in high-temperature environments

  • Toxicity: Hafnium is considered to have low to moderate toxicity. However, hafnium dust can irritate the skin and respiratory system upon inhalation.
  • Flammability: Hafnium powder can ignite in air, especially at high temperatures.
  • Reactivity: Reacts with strong acids and oxidizers.

Hafnium can be synthesized through several methods:

  • Kroll Process: This involves the magnesium reduction of hafnium tetrachloride:
    • HfCl4+2MgHf+2MgCl2\text{HfCl}_4+2\text{Mg}\rightarrow \text{Hf}+2\text{MgCl}_2
  • De Boer–van Arkel Process: In this method, hafnium reacts with iodine at high temperatures to form hafnium(IV) iodide, which can then be decomposed at tungsten filaments:
    • Hf+2I2HfI4\text{Hf}+2\text{I}_2\rightarrow \text{HfI}_4
    • HfI4Hf+2I2\text{HfI}_4\rightarrow \text{Hf}+2\text{I}_2 (at elevated temperatures) .

Hafnium has diverse applications due to its unique properties:

  • Nuclear Industry: Its ability to capture neutrons makes it an ideal material for control rods in nuclear reactors and submarines.
  • Electronics: Hafnium compounds are utilized in microprocessors to reduce leakage current.
  • Alloys and Ceramics: Its high melting point allows it to be used in refractory materials and high-performance alloys.
  • Lighting: Hafnium is used in gas-filled lamps and as an electrode in plasma cutting processes

    Research on hafnium interactions focuses on its surface chemistry and reactions during deposition processes. For example, studies have shown that during atomic layer deposition (ALD), hafnium dioxide forms on substrates like indium arsenide through complex surface reactions involving ligand dissociation and bond formation. These interactions are crucial for optimizing the performance of semiconductor devices

    Hafnium shares many similarities with zirconium due to their comparable ionic radii and electronic configurations. The following compounds are notable for their similarities:

    CompoundSimilarityUnique Features
    ZirconiumSame group in the periodic tableMore widely studied than hafnium
    TitaniumAdjacent group in the periodic tableMore reactive than hafnium
    TantalumSimilar chemical behaviorHigher melting point than hafnium compounds
    Hafnium CarbideBoth are refractory materialsHafnium carbide has one of the highest melting points among binary compounds

    The unique aspect of hafnium lies in its ability to form stable compounds in higher oxidation states while exhibiting significant corrosion resistance due to protective oxide layers. Its applications in advanced technologies further distinguish it from similar metals.

    Ore Processing and Zirconium Co-Extraction

    Hafnium occurs naturally in zirconium-bearing minerals, primarily zircon, where it exists as a co-product rather than as an independent ore body [26]. The hafnium content in zircon typically ranges from 1 to 5 percent by weight, with zirconium and hafnium contained in zircon at a ratio of approximately 50 to 1 [26] [23]. This intimate association between hafnium and zirconium presents significant challenges for separation due to their remarkably similar chemical properties, as both elements belong to the same group in the periodic table [1].

    The initial processing of hafnium-bearing ores begins with the extraction of zircon from heavy mineral sands, which serves as a coproduct or byproduct of mining operations targeting titanium minerals such as ilmenite and rutile [26]. The carbochlorination process represents the primary industrial method for converting zircon ore into volatile tetrachlorides suitable for subsequent separation processes [21] [24]. During carbochlorination, zircon ore is treated with chlorine gas in the presence of carbon at elevated temperatures, typically above 800 degrees Celsius, resulting in the formation of zirconium tetrachloride and hafnium tetrachloride vapor streams [20].

    The carbochlorination reaction produces a mixture containing principally silicon tetrachloride, zirconium tetrachloride, and hafnium tetrachloride, along with various metallic chloride impurities such as ferric chloride [20]. This vapor stream requires purification to remove contaminants before proceeding to hafnium-zirconium separation processes. Purification methods include cooling the vapor stream to temperatures between 335 degrees Celsius and 600 degrees Celsius, followed by passage through gaseous diffusion separative barriers that selectively remove impurities while concentrating the desired tetrachlorides [20].

    Industrial processing facilities have developed specialized equipment for handling the highly corrosive nature of the chloride vapor streams produced during ore processing [25]. The crude zirconium tetrachloride purification process incorporates rectification towers with internal tray arrays designed to facilitate efficient separation of hafnium tetrachloride from the primary zirconium stream [25]. These systems operate under carefully controlled temperature and pressure conditions to optimize the recovery of both zirconium and hafnium tetrachlorides while minimizing material losses [25].

    Solvent Extraction Techniques for Hafnium-Zirconium Separation

    Solvent extraction represents the most widely employed industrial method for separating hafnium from zirconium due to its scalability, operational simplicity, and capacity for continuous processing [1] [7]. The effectiveness of solvent extraction techniques relies on the differential distribution coefficients of hafnium and zirconium complexes between aqueous and organic phases, enabling selective extraction of one element over the other [33].

    The methyl isobutyl ketone-thiocyanic acid system has emerged as one of the most effective solvent extraction methods for hafnium-zirconium separation [2] [34]. This system preferentially extracts hafnium from aqueous solutions containing both elements, with the extraction mechanism involving the formation of hafnium-thiocyanate complexes that exhibit greater affinity for the organic phase compared to corresponding zirconium complexes [2]. Research has demonstrated that thiocyanate can be extracted into methyl isobutyl ketone both as free thiocyanic acid and as metal complexes, with the molar ratios of methyl isobutyl ketone to hafnium and zirconium complexes determined to be 5.03 and 5.34, respectively [2].

    The extraction efficiency in the methyl isobutyl ketone-thiocyanic acid system is significantly influenced by hydrochloric acid concentration and thiocyanate concentration in the aqueous phase [2]. Optimal separation conditions typically require hydrochloric acid concentrations between 6 and 10 molar, with thiocyanate concentrations ranging from 0.5 to 2.0 molar [9]. Under these conditions, separation factors for hafnium over zirconium can reach values of 15 to 20, enabling effective purification of both elements [9].

    Tributyl phosphate extraction systems have also been extensively investigated for hafnium-zirconium separation, particularly in nitric acid media [35] [37]. The distribution of hafnium and zirconium between 6 normal nitric acid and tributyl phosphate solutions reveals distinct separation characteristics, with zirconium demonstrating preferential extraction into the organic phase [37]. Maximum separation factors in tributyl phosphate systems typically range from 9 to 20, depending on the total oxide concentration in the aqueous phase, with optimal performance achieved at 40 to 60 grams per liter of total oxides [37].

    Recent developments in solvent extraction methodology include the investigation of octanol-based systems for hafnium-zirconium separation [9]. Comparative studies using 1-octanol and 2-octanol as extractants from acidic chloride and potassium fluoride solutions have demonstrated separation factors of 8.7 and 9.2, respectively [9]. These systems require the presence of potassium fluoride at concentrations of 1.5 molar to achieve optimal separation efficiency, with the formation of fluoride complexes playing a crucial role in the selective extraction process [9].

    Extraction SystemOptimal ConditionsSeparation FactorReference
    Methyl Isobutyl Ketone-Thiocyanic Acid10% Hydrochloric Acid, 1.5 M Potassium Fluoride15-20 [2] [9]
    Tributyl Phosphate-Nitric Acid6 N Nitric Acid, 40-60 g/L Total Oxides9-20 [37]
    2-Octanol-Hydrochloric Acid10% Hydrochloric Acid, 1.5 M Potassium Fluoride9.2 [9]
    1-Octanol-Hydrochloric Acid10% Hydrochloric Acid, 1.5 M Potassium Fluoride8.7 [9]

    The development of metal-organic framework materials for hafnium-zirconium separation represents an emerging area of research with potential for industrial application [36]. Studies on modified metal-organic framework materials coupled with betaine hydrochloride systems have achieved separation coefficients of 19.7 at pH 0.50, demonstrating the potential for these materials to replace traditional solvent extraction systems [36]. These novel separation systems offer advantages including reduced environmental impact and improved selectivity compared to conventional organic solvent-based methods [36].

    Metallothermic Reduction Processes for Pure Hafnium Production

    Metallothermic reduction processes constitute the primary industrial methods for producing metallic hafnium from purified hafnium compounds, with magnesium reduction and calcium reduction representing the most widely employed techniques [15] [11]. These processes operate by utilizing reactive metals to reduce hafnium tetrachloride or hafnium dioxide to metallic hafnium at elevated temperatures under controlled atmospheric conditions.

    The magnesium reduction process, commonly known as the Kroll process, involves the reaction of hafnium tetrachloride vapor with molten magnesium at temperatures between 800 and 900 degrees Celsius [15] [12]. This process produces hafnium metal in sponge form along with magnesium chloride as a byproduct [11]. Industrial implementations of the magnesium reduction process utilize specialized reaction vessels with multiple temperature zones to optimize metal recovery and minimize impurity incorporation [11]. The reaction proceeds according to the stoichiometry hafnium tetrachloride plus two magnesium yields hafnium plus two magnesium chloride, with theoretical yields approaching 100 percent under optimal conditions [15].

    Bimetallic reduction processes have been developed to improve the purity and yield of hafnium metal production [13]. The partial replacement of magnesium with sodium in batch reduction processes has demonstrated superior performance compared to conventional single-metal reduction methods [13]. Federal Bureau of Mines research has shown that bimetallic reduction produces hafnium metal with purity comparable to crystal-bar hafnium, except for oxygen content, despite abnormally high impurity concentrations in the raw tetrachloride feedstock [13].

    Calcium reduction processes offer an alternative approach for hafnium metal production, particularly for the reduction of hafnium dioxide [8] [16]. The calcium reduction method involves mixing hafnium dioxide with calcium metal and sodium as a catalyst in sealed reaction vessels, followed by heating to temperatures of 1300 degrees Celsius [8]. This process produces metallic hafnium with chemical yields typically ranging from 60 to 70 percent, with the hafnium metal recovered as powder suitable for pressing into pellets for subsequent processing [8].

    Reduction MethodTemperature (°C)Yield (%)Product FormReference
    Magnesium (Kroll Process)800-90095-100Sponge [15] [12]
    Bimetallic (Magnesium-Sodium)800-90090-95Sponge [13]
    Calcium130060-70Powder [8]
    Electrolytic97380-85Powder [4]

    Electrolytic reduction processes represent an alternative approach for hafnium powder production, utilizing molten salt electrolysis of hafnium fluoride compounds [4] [16]. Research has demonstrated that electrolysis of hafnium tetrafluoride in potassium chloride-potassium fluoride systems can achieve hafnium current outputs of 56 percent with the production of hafnium powder suitable for further processing [4]. The electrolytic process operates at temperatures of 973 Kelvin and produces hafnium powder with metal impurity levels comparable to those achieved through metallothermic reduction methods [4].

    Iodide refining processes provide the highest purity hafnium metal through thermal decomposition of hafnium tetraiodide [17] [19]. The iodide method involves heating hafnium tetraiodide vapor in the presence of a heated filament, typically tungsten or molybdenum, at temperatures between 1300 and 1500 degrees Celsius [17]. Recent technological developments have optimized the temperature regime and process parameters to increase hafnium removal efficiency by up to 20 percent in single processing cycles [17]. The iodide refining process produces hafnium with purities exceeding 99.9 percent, making it suitable for the most demanding nuclear and aerospace applications [17].

    Physical Description

    Hafnium powder, dry, is a grayish metallic colored powder. Dust from dry powder may be ignited by static electricity. The dry powder reacts with moisture to produce hydrogen, a flammable gas. The heat from this reaction may be sufficient to ignite the hydrogen. It does not appreciably react with large quantities of water.
    OtherSolid
    Solid
    GREY POWDER.
    Highly lustrous, ductile, grayish solid.

    Color/Form

    Gray crystals
    Highly lustrous metal of hexagonal crystal structure
    Hard, shiny, ductile metal with a color very similar to that of stainless steel ... hafnium sponge metal is a dull powder gray
    Highly lustrous, ductile, grayish solid.
    Crystallizes in a...cubic system which transforms to a hexagonal close-packed system below 2033 K.

    Boiling Point

    8316 °F at 760 mm Hg (NIOSH, 2016)
    4603 °C
    4602 °C
    8316°F

    Density

    13.31 (NIOSH, 2016)
    13.31
    Relative density (water = 1): 13.31

    Melting Point

    4041 °F (NIOSH, 2016)
    2233 °C
    2222 °C
    4041°F

    UNII

    X71938L1DO

    GHS Hazard Statements

    Aggregated GHS information provided by 235 companies from 9 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 18 of 235 companies. For more detailed information, please visit ECHA C&L website;
    Of the 8 notification(s) provided by 217 of 235 companies with hazard statement code(s):;
    H250 (82.49%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
    Pyrophoric solids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0 mm Hg (approx) (NIOSH, 2016)
    1X10-05 Pa at 1767 °C; 1X10-04 Pa at 2007 °C
    0 mmHg (approx)

    Pictograms

    Flammable

    Flammable

    Impurities

    Of all elements, zirconium and hafnium are two of most difficult to separate. ... Very pure hafnium has been produced with zirconium being the major impurity.

    Other CAS

    7440-58-6

    Wikipedia

    Hafnium

    Use Classification

    Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

    Methods of Manufacturing

    Extraction from the mineral cryolite.
    Prepared by thermal decomposition of its iodide; by reduction of tetrachloride or of hydrofluohafniate with metallic sodium; by reduction of oxide with a mixture of calcium and sodium.
    Extremely difficult to separate from zirconium. Most important methods are: 1) solvent extraction of thiocyanates by hexone; 2) solvent extraction of nitrates by tributyl phosphate; 3) fractional crystallization of double fluorides.
    It was originally separated from zirconium by repeated recrystallization of the double ammonium or potassium fluorides by von Hevesey and Jantezen. Metallic hafnium was first prepared by van Arkel and deBoer by passing the vapor of the tetraiodide over heated a tungsten filament. Almost all hafnium metal now produced is made by reducing the tetrachloride with magnesium or with sodium (Kroll Process).
    US 2741628

    General Manufacturing Information

    Electrical equipment, appliance, and component manufacturing
    Fabricated metal product manufacturing
    Primary metal manufacturing
    Transportation equipment manufacturing
    Hafnium: ACTIVE
    Price of the metal is about $2/g.
    ...Extensively used as shielding material & as control rods in thermal nuclear reactors, because its thermal neutron cross section, 105 barns, is nearly 1000 times that of Zr; Hf can absorb & give up heat twice as fast as Zr & Ti. It is used as construction material in space technology & in jet engines...
    Although hafnium /ore/ reserves are significant, demand is low and easily met as a byproduct of the production of reactor-grade zirconium
    Six naturally occurring isotopes: 180 (35.22%); 178 (27.1%); 177 (18.56%); 179 (13.75%); 176 (5.21%); 174 (0.163%; alpha-emitter...); artificial isotopes: 157; 158; 168-173; 175; 181-183.

    Storage Conditions

    Storage: Store hafnium in a fireproof area. Keep it separate from strong oxidizing agents, strong bases, halogens, phosphorus, and sulfur. Keep stored under water.

    Dates

    Modify: 2023-08-15

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